Cas no 2224386-69-8 (N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide)

N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 2224386-69-8
- N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
- N-(2-Cyano-1-methoxypropan-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
- Z1832757543
- EN300-6624669
- AKOS033607280
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- インチ: 1S/C14H19N3O2S/c1-9-12(20-11(16-9)6-10-4-5-10)13(18)17-14(2,7-15)8-19-3/h10H,4-6,8H2,1-3H3,(H,17,18)
- InChIKey: LVQFFFAQVKRBOB-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC(C#N)(C)COC)=O)=C(C)N=C1CC1CC1
計算された属性
- せいみつぶんしりょう: 293.11979803g/mol
- どういたいしつりょう: 293.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 103Ų
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6624669-1.0g |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
2224386-69-8 | 1g |
$0.0 | 2023-04-26 | ||
Enamine | EN300-6624669-0.05g |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
2224386-69-8 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
4. Book reviews
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamideに関する追加情報
Research Briefing on N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS: 2224386-69-8)
N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS: 2224386-69-8) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole-carboxamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide involves a multi-step process that ensures high yield and purity. Key steps include the cyclization of thiazole derivatives and the introduction of the cyano and methoxy functional groups, which are critical for its bioactivity. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound. Recent optimization efforts have focused on improving the scalability of the synthesis to facilitate large-scale production for preclinical and clinical studies.
Pharmacological evaluations of this compound have revealed its potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. In vitro studies demonstrate that it exhibits high selectivity and affinity for its target proteins, with IC50 values in the nanomolar range. Mechanistic studies suggest that the compound acts by binding to allosteric sites, thereby modulating enzyme activity without competing with endogenous substrates. This unique mode of action reduces the likelihood of off-target effects and enhances its therapeutic potential.
In vivo studies using animal models have further validated the efficacy of N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide. For instance, in models of chronic inflammation, the compound significantly reduced pro-inflammatory cytokine levels and ameliorated tissue damage. Similarly, in oncology models, it demonstrated antitumor activity by inhibiting key signaling pathways involved in cell proliferation and survival. These findings underscore its potential as a therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structural modifications and formulation strategies. Current research is also exploring its combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials.
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide represents a promising candidate in the field of medicinal chemistry. Its unique structural features and potent bioactivity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development efforts will be crucial in realizing its full potential and addressing the remaining challenges in its path to clinical application.
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